2,6-Dichloroisonicotinaldehyde: A Comprehensive Technical Guide for Advanced Research
2,6-Dichloroisonicotinaldehyde: A Comprehensive Technical Guide for Advanced Research
CAS Number: 113293-70-2 Molecular Formula: C₆H₃Cl₂NO Molecular Weight: 176.00 g/mol
This guide offers an in-depth exploration of 2,6-dichloroisonicotinaldehyde, also known as 2,6-dichloropyridine-4-carboxaldehyde. It is a pivotal, yet specialized, heterocyclic building block for researchers and professionals engaged in drug discovery and fine chemical synthesis. This document consolidates critical information on its synthesis, physicochemical properties, reactivity, and applications, providing a technical resource for its strategic utilization in complex molecular design.
Introduction and Significance
2,6-Dichloroisonicotinaldehyde belongs to the class of halogenated pyridines, a scaffold of immense importance in medicinal chemistry. The pyridine ring is a common motif in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and other key interactions with biological targets. The presence of two chlorine atoms at the 2 and 6 positions significantly modulates the electronic properties of the pyridine ring, rendering it electron-deficient. This electronic characteristic, combined with the reactive aldehyde functionality at the 4-position, makes 2,6-dichloroisonicotinaldehyde a versatile intermediate for constructing complex, poly-functionalized molecules.[1][2]
The strategic placement of the chloro- and aldehyde- groups allows for a range of chemical transformations, including nucleophilic aromatic substitution and a variety of aldehyde-specific reactions. This versatility is paramount in the synthesis of novel therapeutic agents and other advanced materials.
Synthesis and Purification
While a direct, one-pot synthesis of 2,6-dichloroisonicotinaldehyde from simple precursors is not extensively documented in readily available literature, its preparation can be logically deduced from established synthetic routes for analogous compounds. A plausible and efficient pathway involves the synthesis of an appropriate precursor, such as (2,6-dichloropyridin-4-yl)methanol, followed by a controlled oxidation to the desired aldehyde.
A likely synthetic workflow is outlined below:
Experimental Protocol: Synthesis of 2,6-Dichloroisonicotinic Acid (Precursor)
This protocol is adapted from the synthesis of the analogous 2,6-dichloroisonicotinic acid, which serves as a key precursor.[3]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend citrazinic acid (1 equivalent) and tetraethylammonium chloride (1 equivalent) in phosphorus oxychloride (excess, ~3-5 equivalents).
-
Heating: Heat the reaction mixture to 130°C for 18 hours. Subsequently, increase the temperature to 145°C and maintain for an additional 2 hours.
-
Quenching: After cooling to room temperature, carefully and slowly pour the reaction mixture onto crushed ice.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Remove the solvent under reduced pressure to yield the crude 2,6-dichloroisonicotinic acid, which can be further purified by recrystallization.
Experimental Protocol: Oxidation of (2,6-Dichloropyridin-4-yl)methanol to 2,6-Dichloroisonicotinaldehyde
This protocol is based on the oxidation of the analogous (2,6-dichloropyridin-3-yl)methanol.[4]
-
Reaction Setup: Dissolve (2,6-dichloropyridin-4-yl)methanol (1 equivalent) in a suitable solvent such as dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Addition of Oxidant: Add an oxidizing agent such as Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP) (1.1-1.5 equivalents) portion-wise to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Extract the mixture with dichloromethane.
-
Washing and Drying: Combine the organic layers, wash sequentially with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure to obtain the crude 2,6-dichloroisonicotinaldehyde, which can be purified by column chromatography on silica gel.
Physicochemical Properties
Detailed experimental data for 2,6-dichloroisonicotinaldehyde is not widely published. However, its properties can be reliably estimated based on data from structurally similar compounds such as 2,6-dichlorobenzaldehyde and other chlorinated pyridines.
| Property | Predicted Value/Information | Source/Analogy |
| Appearance | White to off-white or yellowish crystalline solid. | Analogy with 2,6-dichlorobenzaldehyde.[5] |
| Melting Point | Expected to be in the range of 70-90 °C. | Analogy with 2,6-dichlorobenzaldehyde (68-72 °C) and 2,6-dichloropyridine (86-89 °C).[6][7] |
| Boiling Point | Significantly higher than 200 °C at atmospheric pressure. | Analogy with 2,6-dichlorobenzaldehyde (~275 °C).[8] |
| Solubility | Likely soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone. Sparingly soluble in water. | General properties of halogenated aromatic aldehydes.[8][9] |
| Spectroscopic Data | ¹H NMR: A singlet in the aromatic region (δ 7.5-8.0 ppm) for the two equivalent pyridine protons and a singlet for the aldehyde proton (δ 9.5-10.5 ppm). ¹³C NMR: Signals for the aldehyde carbon (~190 ppm), the carbon bearing the aldehyde (~140-150 ppm), the chlorinated carbons (~150-160 ppm), and the remaining pyridine carbons (~120-130 ppm). | Based on general principles of NMR spectroscopy and data for similar structures.[10][11][12] |
Chemical Reactivity and Mechanistic Insights
The reactivity of 2,6-dichloroisonicotinaldehyde is governed by the interplay between the electrophilic aldehyde group and the electron-deficient dichloropyridine ring.
Aldehyde Group Reactivity: The aldehyde functionality is a prime site for nucleophilic attack. It readily undergoes a wide range of classical aldehyde reactions, including:
-
Nucleophilic Addition: Reactions with Grignard reagents, organolithium compounds, and ylides (Wittig reaction) to form secondary alcohols and alkenes, respectively.
-
Reductive Amination: Conversion to amines via reaction with an amine in the presence of a reducing agent.
-
Condensation Reactions: Knoevenagel and Claisen-Schmidt condensations with active methylene compounds and ketones, respectively, to form α,β-unsaturated systems.
Pyridine Ring Reactivity: The two electron-withdrawing chlorine atoms and the ring nitrogen atom make the pyridine nucleus highly susceptible to Nucleophilic Aromatic Substitution (SNAr) . The chlorine atoms at the 2 and 6 positions are activated towards displacement by a variety of nucleophiles, such as amines, alkoxides, and thiolates. This allows for the sequential and regioselective introduction of different substituents, providing a powerful tool for building molecular diversity.[13]
Applications in Drug Discovery and Medicinal Chemistry
Halogenated pyridines are considered "privileged scaffolds" in medicinal chemistry due to their prevalence in biologically active compounds.[14] 2,6-Dichloroisonicotinaldehyde serves as a versatile starting material for the synthesis of complex molecules with therapeutic potential.
-
Scaffold for Kinase Inhibitors: The pyridine core is a common feature in many kinase inhibitors. The ability to functionalize the 2, 4, and 6 positions of the pyridine ring using 2,6-dichloroisonicotinaldehyde allows for the systematic exploration of the chemical space around the scaffold to optimize binding affinity and selectivity for specific kinases.
-
Synthesis of Novel Heterocycles: The aldehyde group can be used as a handle to construct fused heterocyclic systems, such as quinazolines and quinolones, which are known to possess a broad range of biological activities, including anticancer and antimalarial properties.[2]
-
Intermediate for Agrochemicals: Similar to its applications in pharmaceuticals, this compound is also a valuable intermediate in the synthesis of modern pesticides and herbicides.[15]
Safety and Handling
Hazard Identification: Based on data for analogous compounds like 2,6-dichlorobenzaldehyde and other chlorinated heterocycles, 2,6-dichloroisonicotinaldehyde should be handled as a hazardous substance.[16][17][18]
-
Toxicity: Likely to be toxic if swallowed and harmful if inhaled or absorbed through the skin.[17][19]
-
Irritation: Expected to cause skin and serious eye irritation. May also cause respiratory irritation.[16][17]
-
Corrosivity: Some analogous compounds are corrosive and can cause severe skin burns and eye damage.[16]
Precautionary Measures:
| Precaution Category | Recommended Actions |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. A NIOSH-approved respirator may be necessary if handling as a powder or generating dust. |
| Engineering Controls | Handle in a well-ventilated area, preferably within a chemical fume hood. |
| Handling | Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling. |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases.[17] |
First Aid Measures:
-
In case of skin contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
If inhaled: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Conclusion
2,6-Dichloroisonicotinaldehyde is a highly functionalized and reactive building block with significant potential in medicinal chemistry and materials science. Its unique electronic and structural features, characterized by an electrophilic aldehyde and an electron-poor dichlorinated pyridine ring, offer a versatile platform for the synthesis of complex molecular architectures. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in the development of next-generation pharmaceuticals and other advanced materials.
References
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